molecular formula C12H20N2O6 B14895012 (Boc-trans-4-hydroxy-L-prolyl)-glycine

(Boc-trans-4-hydroxy-L-prolyl)-glycine

Cat. No.: B14895012
M. Wt: 288.30 g/mol
InChI Key: PPJWPPJPEZYHAO-SFYZADRCSA-N
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Description

(Boc-trans-4-hydroxy-L-prolyl)-glycine is a compound that combines the protective group tert-butoxycarbonyl (Boc) with trans-4-hydroxy-L-proline and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Boc-trans-4-hydroxy-L-prolyl)-glycine typically involves the protection of the amino group of trans-4-hydroxy-L-proline with a Boc group, followed by coupling with glycine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Boc-trans-4-hydroxy-L-prolyl)-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of the free amine.

Scientific Research Applications

(Boc-trans-4-hydroxy-L-prolyl)-glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Boc-trans-4-hydroxy-L-prolyl)-glycine involves its incorporation into peptides and proteins, where it can influence their structure and function. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to yield the active peptide or protein .

Comparison with Similar Compounds

Similar Compounds

    trans-4-hydroxy-L-proline: A key component of collagen, important for its structural role in connective tissues.

    cis-4-hydroxy-L-proline: Another isomer of hydroxyproline with different structural properties.

    N-Boc-trans-4-hydroxy-L-proline methyl ester: A similar compound used in peptide synthesis.

Uniqueness

(Boc-trans-4-hydroxy-L-prolyl)-glycine is unique due to its combination of the Boc-protected trans-4-hydroxy-L-proline and glycine, making it a versatile building block for peptide synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance .

Properties

Molecular Formula

C12H20N2O6

Molecular Weight

288.30 g/mol

IUPAC Name

2-[[(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C12H20N2O6/c1-12(2,3)20-11(19)14-6-7(15)4-8(14)10(18)13-5-9(16)17/h7-8,15H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-,8+/m1/s1

InChI Key

PPJWPPJPEZYHAO-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)O)O

Origin of Product

United States

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